Hsd17B13-IN-19

Enzymatic assay Substrate selectivity Estradiol

Hsd17B13-IN-19 (compound 16) is a substrate-biased HSD17B13 inhibitor from the Inipharm thiophene carboxamide series (WO2022020714), exhibiting a 10-fold differential in potency: IC50 <0.1 μM (estradiol) vs. <1 μM (leukotriene B3). Unlike balanced inhibitors (e.g., IN-7), this substrate preference enables dissection of steroid versus eicosanoid catalytic mechanisms. Serves as a defined structural benchmark for SAR studies and a reference inhibitor for HTS assay validation. Not interchangeable with threshold-matched analogs (e.g., IN-8, IN-100) whose off-target profiles and cellular permeability may differ. For researchers requiring a well-characterized chemical probe with documented selectivity context.

Molecular Formula C23H23FN2O4S
Molecular Weight 442.5 g/mol
Cat. No. B12385344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-19
Molecular FormulaC23H23FN2O4S
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)NCCC2=CC=CC=C2OC)NC(=O)C3=CC(=C(C=C3)O)F)C
InChIInChI=1S/C23H23FN2O4S/c1-13-14(2)31-23(26-21(28)16-8-9-18(27)17(24)12-16)20(13)22(29)25-11-10-15-6-4-5-7-19(15)30-3/h4-9,12,27H,10-11H2,1-3H3,(H,25,29)(H,26,28)
InChIKeyHJBDUAGEXDPCFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hsd17B13-IN-19: A Potent and Selective HSD17B13 Inhibitor for NASH and Liver Disease Research


Hsd17B13-IN-19 (also known as compound 16) is a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a hepatic lipid droplet-associated enzyme genetically linked to nonalcoholic steatohepatitis (NASH) [1]. This small molecule exhibits differential inhibitory activity depending on the substrate, with reported IC50 values of less than 0.1 μM for estradiol and less than 1 μM for leukotriene B3 [2]. Identified as a research compound in a patent from Inipharm, Inc. (WO2022020714), Hsd17B13-IN-19 serves as an early chemical probe for investigating the enzyme's role in hepatic lipid metabolism and the pathophysiology of metabolic dysfunction-associated steatohepatitis (MASH) [3].

Why Hsd17B13-IN-19 Cannot Be Substituted with Generic HSD17B13 Inhibitors


While the market offers several HSD17B13 inhibitors, they are not interchangeable. The target compound Hsd17B13-IN-19 represents a specific chemical entity from the Inipharm thiophene carboxamide series, which exhibits a distinct substrate-dependent inhibition profile (IC50 <0.1 μM for estradiol and <1 μM for leukotriene B3) . In contrast, other inhibitors like BI-3231 achieve single-digit nanomolar potency on both human and mouse enzymes but belong to a different chemical class, while compounds like HSD17B13-IN-7 demonstrate alternative substrate selectivity profiles [1]. Critically, many in-class analogs (e.g., HSD17B13-IN-8, IN-100) report identical 'threshold' IC50 values (e.g., <0.1 μM / <1 μM), creating a false sense of equivalency in potency that obscures true differences in target engagement, off-target profiles, and downstream biological effects [2]. Generic substitution risks introducing unrecognized variables—such as differential selectivity against related dehydrogenases or altered cellular permeability—that can confound experimental reproducibility and invalidate comparative analyses across studies.

Hsd17B13-IN-19: Quantitative Evidence Guide for Differentiated Procurement


Substrate-Dependent Potency: Hsd17B13-IN-19 vs. BI-3231 and HSD17B13-IN-7

Hsd17B13-IN-19 demonstrates substrate-dependent inhibitory potency that differentiates it from both more potent nanomolar inhibitors and compounds with alternative selectivity profiles. Against the estradiol substrate, Hsd17B13-IN-19 exhibits an IC50 of <0.1 μM . However, against leukotriene B3 as a substrate, its potency drops approximately 10-fold to an IC50 of <1 μM . This 10-fold substrate preference is a distinct characteristic that differs markedly from: (1) BI-3231, which maintains high potency across substrates with a Ki of 0.7 nM in enzymatic assays; and (2) HSD17B13-IN-7, which exhibits relatively balanced inhibition with IC50 values of 0.18 μM and 0.25 μM for β-estradiol and leukotriene B4, respectively . This substrate-dependent inhibition profile may reflect differential binding interactions within the enzyme's active site that could be exploited for substrate-specific mechanistic studies.

Enzymatic assay Substrate selectivity Estradiol Leukotriene B3

Class Differentiation: Hsd17B13-IN-19 Compared to Identical-Threshold Analogs (IN-8, IN-100)

Within the Inipharm patent series (WO2022020714), multiple compounds including Hsd17B13-IN-8 (compound 1), Hsd17B13-IN-19 (compound 16), and Hsd17B13-IN-100 (compound 34) report the identical 'threshold' IC50 values of <0.1 μM for estradiol and <1 μM for LTB3 [1][2]. However, Hsd17B13-IN-19 is specifically designated as 'compound 16' within the patent structure-activity relationship (SAR) table, representing a specific thiophene carboxamide analog with distinct substitution patterns that influence physicochemical properties and cellular permeability despite the reported enzymatic threshold similarities [3]. While the patent does not disclose full selectivity panel data for IN-19, the compound's specific molecular structure (MW 442.50, formula C23H23FN2O4S) distinguishes it from both earlier analogs like IN-8 and more advanced inhibitors like BI-3231 (MW 380.37) [4]. The lack of reported selectivity data against related dehydrogenases (e.g., HSD17B11) or broader off-target panels represents a knowledge gap relative to well-characterized probes like BI-3231, which demonstrates >10,000-fold selectivity over HSD17B11 (IC50 >10 μM) .

SAR series Thiophene carboxamide Chemical probe Compound 16

Comparative Potency Gap: Hsd17B13-IN-19 vs. Nanomolar Inhibitors (Inhibitor 32 and BI-3231)

A significant potency gap exists between Hsd17B13-IN-19 and optimized nanomolar HSD17B13 inhibitors. Hsd17B13-IN-19 exhibits IC50 values reported only as thresholds (<0.1 μM or 100 nM for estradiol), whereas advanced inhibitors achieve single-digit nanomolar potency: BI-3231 demonstrates IC50 values of 1 nM (human) and 13-14 nM (mouse) with a Ki of 0.7 nM ; HSD17B13 inhibitor 32 achieves IC50 of 2.5 nM (human) and 7.6 nM in LTB4 cosubstrate assays [1]. This represents at least a 40-fold potency difference between Hsd17B13-IN-19 (<100 nM) and inhibitor 32 (2.5 nM). Furthermore, inhibitor 32 has demonstrated binding affinity (hKd = 19.3 nM) and cross-species activity against murine HSD17B13 (IC50 = 55.1 nM)—data entirely absent for Hsd17B13-IN-19 . This potency gap translates directly to differential cellular and in vivo target engagement, where weaker inhibitors may fail to achieve sufficient target coverage at tolerable concentrations.

IC50 comparison Potency ranking Nanomolar inhibitor Lead optimization

In Vivo Efficacy Gap: Absence of Animal Model Data for Hsd17B13-IN-19

Hsd17B13-IN-19 lacks any published in vivo efficacy data in animal models of MASH or NAFLD—a critical limitation for researchers requiring compounds with demonstrated target engagement and disease-modifying activity in living systems. In contrast, HSD17B13 inhibitor 32 has demonstrated robust anti-MASH effects in diet-induced obesity (DIO) and MASH mouse models, with published data showing regulation of lipid metabolism, inflammation, fibrosis, and oxidative stress [1]. This represents the first published in vivo efficacy for a small-molecule HSD17B13 inhibitor. Additionally, BI-3231 has demonstrated in vitro protective effects in hepatocyte lipotoxicity models, reducing triglyceride accumulation and restoring lipid homeostasis, though full in vivo efficacy remains unpublished [2]. Hsd17B13-IN-19 has no reported cellular activity data beyond biochemical IC50 measurements, representing a substantial evidence gap for researchers considering this compound for disease-relevant studies .

In vivo efficacy Animal model MASH Pharmacodynamics

Optimal Research and Procurement Scenarios for Hsd17B13-IN-19


Structure-Activity Relationship (SAR) Studies Within the Inipharm Thiophene Carboxamide Series

Hsd17B13-IN-19 (compound 16) serves as a defined reference point within the WO2022020714 patent series. Researchers investigating the SAR of thiophene carboxamide-based HSD17B13 inhibitors can use IN-19 as a benchmark to compare substitution effects on potency and physicochemical properties, as its position in the patent table provides a fixed structural anchor [1]. This application is appropriate for medicinal chemistry programs exploring this chemical space.

Substrate-Specific Mechanistic Studies of HSD17B13 Enzymatic Activity

The 10-fold difference in potency between estradiol (<0.1 μM) and leukotriene B3 (<1 μM) substrates makes Hsd17B13-IN-19 a useful tool for dissecting substrate-dependent catalytic mechanisms of HSD17B13 . Researchers investigating the differential roles of steroid versus eicosanoid substrates in HSD17B13 biology may leverage this substrate preference to probe context-dependent enzyme function, unlike balanced inhibitors such as IN-7.

Biochemical Assay Development and Initial HTS Validation

As a patent-disclosed compound with reported IC50 thresholds in two substrate contexts, Hsd17B13-IN-19 is suitable for establishing and validating HSD17B13 biochemical assays, including serving as a reference inhibitor for high-throughput screening (HTS) campaigns. The compound's well-defined CAS number (2758802-17-2) and multiple commercial sources facilitate procurement for assay development .

Comparative Pharmacology Studies with Clinical-Stage Modulators

Given that clinical programs targeting HSD17B13 are advancing (e.g., rapirosiran, an RNA interference therapeutic showing ALT reduction in Phase 1), Hsd17B13-IN-19 can serve as a comparator small-molecule tool to contrast pharmacological inhibition versus genetic knockdown approaches [2]. This enables mechanistic dissection of acute enzymatic inhibition versus sustained protein depletion in cellular models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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